molecular formula C9H10N2O2S2 B3277462 N,N-dimethylbenzo[d]thiazole-2-sulfonamide CAS No. 66003-73-4

N,N-dimethylbenzo[d]thiazole-2-sulfonamide

Cat. No.: B3277462
CAS No.: 66003-73-4
M. Wt: 242.3 g/mol
InChI Key: YEZUCBUIVJJPSO-UHFFFAOYSA-N
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Description

N,N-dimethylbenzo[d]thiazole-2-sulfonamide is a chemical compound with the molecular formula C9H10N2O2S2 and a molecular weight of 242.3 g/mol. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of N,N-dimethylbenzo[d]thiazole-2-sulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-chlorobenzothiazole with dimethylamine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N,N-dimethylbenzo[d]thiazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, amines, and thiols .

Scientific Research Applications

N,N-dimethylbenzo[d]thiazole-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of materials such as polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethylbenzo[d]thiazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed biological activities . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

N,N-dimethylbenzo[d]thiazole-2-sulfonamide can be compared with other similar compounds, such as:

    Benzothiazole: A parent compound with a similar structure but lacking the dimethyl and sulfonamide groups.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position instead of the dimethyl and sulfonamide groups.

    Benzothiazole-2-sulfonamide: A compound with a sulfonamide group at the 2-position but lacking the dimethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N,N-dimethyl-1,3-benzothiazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-10-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZUCBUIVJJPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727879
Record name N,N-Dimethyl-1,3-benzothiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66003-73-4
Record name N,N-Dimethyl-1,3-benzothiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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